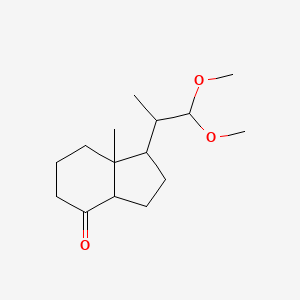
Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one is a complex organic compound with a unique structure This compound is characterized by its octahydro-7a-methyl-4H-inden-4-one core, which is substituted with a 2,2-dimethoxy-1-methylethyl group The stereochemistry of the compound is defined by the (1R,3aR,7aR) and (1S) configurations, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route may include:
Formation of the Octahydro-7a-methyl-4H-inden-4-one Core: This step involves the cyclization of a suitable precursor to form the indanone core. The reaction conditions may include the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the cyclization process.
Introduction of the 2,2-Dimethoxy-1-methylethyl Group: This step involves the alkylation of the indanone core with a suitable alkylating agent. Common reagents for this step may include alkyl halides or sulfonates, along with a base to deprotonate the indanone and facilitate the nucleophilic substitution reaction.
Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or reagents, which ensure the formation of the desired (1R,3aR,7aR) and (1S) configurations.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-dimethoxy-1-methylethyl group can be replaced with other functional groups. Common reagents for this reaction include alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the hydrolysis of the reducing agent. Additionally, the use of catalysts, such as transition metal complexes, can further enhance the reactivity and selectivity of these reactions.
Major Products Formed
The major products formed from the reactions of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions may yield a variety of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound can be used as a probe to study biological processes, such as enzyme-catalyzed reactions or receptor-ligand interactions. Its stereochemistry and functional groups can be tailored to interact with specific biological targets.
Medicine: The compound has potential applications in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents. Its unique structure and reactivity can be exploited to develop drugs with improved efficacy and selectivity.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure and reactivity can be tailored to achieve desired material properties.
Mechanism of Action
The mechanism of action of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific functional groups present in the compound.
Comparison with Similar Compounds
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one can be compared with other similar compounds, such as:
Steviol Glycosides: These compounds have a similar indanone core structure but differ in the nature of the substituents and stereochemistry.
Caffeine: This compound has a purine structure and is known for its stimulant effects.
The uniqueness of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one lies in its specific stereochemistry and functional groups, which confer unique reactivity and biological activity.
Properties
Molecular Formula |
C15H26O3 |
|---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
1-(1,1-dimethoxypropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3 |
InChI Key |
FXUVMZRJUQLXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=O)C)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


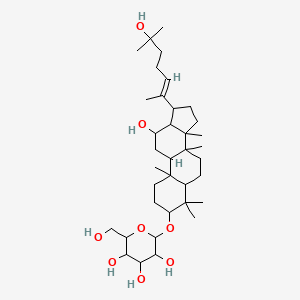
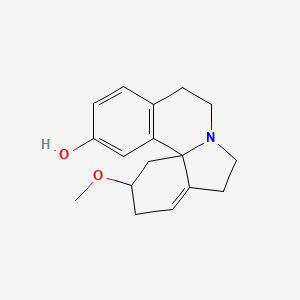
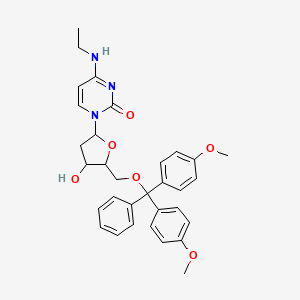
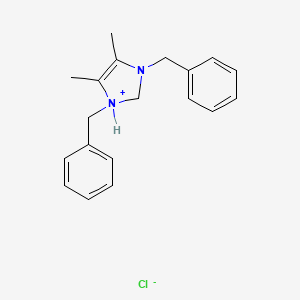
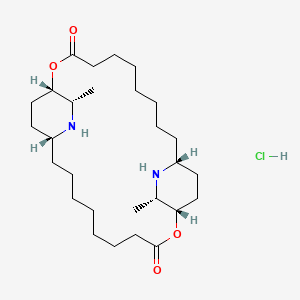
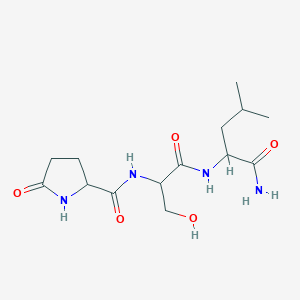
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
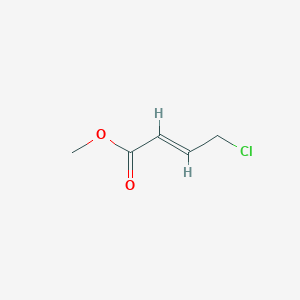

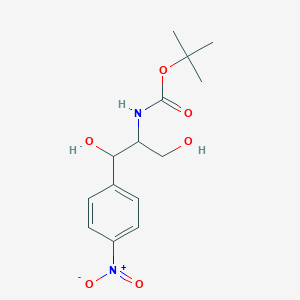
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
